molecular formula C20H18FN3O2 B2782307 2-(4-fluorophenyl)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide CAS No. 922647-48-1

2-(4-fluorophenyl)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide

Cat. No.: B2782307
CAS No.: 922647-48-1
M. Wt: 351.381
InChI Key: FLLASTKVYXIUHI-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide is a synthetic small molecule featuring a 1,3,4-oxadiazole core linked to a 4-fluorophenyl acetamide moiety and a 5,6,7,8-tetrahydronaphthalene (tetralin) group. This specific molecular architecture is of significant interest in early-stage drug discovery and medicinal chemistry research. The 1,3,4-oxadiazole ring is a well-known pharmacophore noted for its diverse biological activities and ability to participate in key hydrogen bonding interactions. The tetralin group provides a rigid, lipophilic bicyclic system that can influence the compound's binding affinity and pharmacokinetic properties. Researchers are investigating this compound and its analogs primarily as a potential scaffold for developing novel therapeutic agents. Its mechanism of action is not fully characterized and is a subject of ongoing study; it may involve interaction with various enzymatic targets or cellular receptors. This product is intended for For Research Use Only (RUO) and is not approved for use in humans, animals, or as a diagnostic agent. Researchers should conduct all necessary safety assessments and profiling experiments in accordance with their institutional guidelines prior to use.

Properties

IUPAC Name

2-(4-fluorophenyl)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O2/c21-17-9-5-13(6-10-17)11-18(25)22-20-24-23-19(26-20)16-8-7-14-3-1-2-4-15(14)12-16/h5-10,12H,1-4,11H2,(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLLASTKVYXIUHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)C3=NN=C(O3)NC(=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4-fluorophenyl)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and structure-activity relationships (SAR) based on available research.

Chemical Structure

The compound can be represented by the following chemical structure:

Chemical Structure (not displayed here).

Molecular Characteristics:

PropertyValue
Molecular FormulaC20H19FN4O
Molecular Weight350.39 g/mol
LogP2.7896
Polar Surface Area47.809 Ų
Hydrogen Bond Donors1
Hydrogen Bond Acceptors4

Synthesis

The synthesis of this compound typically involves the reaction of substituted phenyl and oxadiazole derivatives. The synthetic route may include key steps such as condensation reactions and cyclization to form the oxadiazole ring. Specific methodologies may vary based on the desired yield and purity.

Antimicrobial Properties

Research indicates that derivatives of tetrahydronaphthalene amides exhibit potent antimicrobial activity. A study highlighted that compounds with similar structures demonstrated significant inhibition against Mycobacterium tuberculosis (M.tb), with some analogues showing a minimum inhibitory concentration (MIC) of less than 1 μg/mL . This suggests that the target compound may also possess similar antimicrobial properties.

GABA Receptor Modulation

Compounds containing oxadiazole moieties have been investigated for their interaction with GABA receptors. A study found that certain oxadiazole derivatives acted as ligands for GABAA receptors, which are crucial in mediating anxiolytic effects . This indicates that 2-(4-fluorophenyl)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide could potentially function as a GABA receptor modulator.

Structure-Activity Relationships (SAR)

The SAR studies have shown that variations in substituents on the phenyl ring and the oxadiazole structure significantly influence biological activity. For instance:

  • Increasing lipophilicity generally enhances membrane permeability and bioavailability.
  • The presence of electron-withdrawing groups like fluorine can improve binding affinity to target receptors.

Case Studies

  • In Vitro Studies : A series of in vitro assays demonstrated that compounds similar to the target molecule exhibited high affinity for GABA receptors compared to traditional benzodiazepines like diazepam . This highlights the potential for developing new anxiolytic drugs with fewer side effects.
  • Antimycobacterial Activity : In a comprehensive study involving over 80 THNA analogues, several compounds showed promising results against M.tb, indicating potential for further development as anti-tuberculosis agents .

Comparison with Similar Compounds

1,3,4-Oxadiazole Derivatives

  • 2-[(5-((2-Acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(4-fluorophenyl)acetamide (4l): This compound shares the 1,3,4-oxadiazole core and 4-fluorophenyl acetamide but differs in substituents. The oxadiazole is linked to a (2-acetamidophenoxy)methyl group via a thioether bridge. Its melting point (217–219°C) suggests higher crystallinity compared to analogs with bulkier substituents .
  • N-(1,3-Benzodioxol-5-ylmethyl)-2-{[5-(((5,6,7,8-tetrahydronaphthalen-2-yl)oxy)methyl)-1,3,4-oxadiazol-2-yl]thio}acetamide :
    Contains a similar tetrahydronaphthalenyl substituent but attached via an oxymethyl group and thioether linkage. The lower melting point (96°C) highlights reduced packing efficiency due to the flexible thioether and benzodioxolyl groups .

Triazole and Thiadiazole Analogs

  • N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (6m) :
    Replaces oxadiazole with a 1,2,3-triazole, altering hydrogen-bonding capacity. The naphthalenyloxy methyl group increases aromaticity but may reduce solubility compared to tetrahydronaphthalenyl derivatives .
  • N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide :
    Features a thiadiazole ring with a 4-fluorophenyl group. The saturated thiadiazole ring introduces conformational rigidity, as evidenced by its well-defined crystal structure (melting point: 490 K) .

Substituent Effects

  • Direct vs. Indirect Attachment of Aromatic Groups :
    The target compound’s direct linkage of the tetrahydronaphthalenyl group to the oxadiazole may enhance π-π interactions compared to naphthalenyloxy methyl analogs (e.g., 6m), which introduce steric hindrance via the oxygen spacer .
  • Fluorophenyl vs.

Physicochemical and Structural Data

Compound Name Heterocycle Key Substituents Melting Point (°C) Reference
2-(4-Fluorophenyl)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide 1,3,4-Oxadiazole 5,6,7,8-Tetrahydronaphthalen-2-yl Not reported Target Compound
2-[(5-((2-Acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(4-fluorophenyl)acetamide (4l) 1,3,4-Oxadiazole (2-Acetamidophenoxy)methyl, thio linkage 217–219
N-(1,3-Benzodioxol-5-ylmethyl)-2-{[5-(((5,6,7,8-tetrahydronaphthalen-2-yl)oxy)methyl)-1,3,4-oxadiazol-2-yl]thio}acetamide 1,3,4-Oxadiazole ((Tetrahydronaphthalen-2-yl)oxy)methyl, thio linkage 96
N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (6m) 1,2,3-Triazole Naphthalen-1-yloxy methyl Not reported

Q & A

Q. What are the key steps and optimization strategies for synthesizing 2-(4-fluorophenyl)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide?

  • Methodological Answer : The synthesis typically involves:
  • Cyclocondensation : Formation of the 1,3,4-oxadiazole ring via cyclization of a hydrazide intermediate under acidic conditions (e.g., H₂SO₄ or POCl₃) .
  • Acylation : Coupling the oxadiazole core with 2-(4-fluorophenyl)acetamide using carbodiimide-based coupling reagents (e.g., EDC·HCl) in dichloromethane or DMF .
  • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) or recrystallization from dichloromethane/ethyl acetate mixtures .
    Optimization Tips :
  • Control reaction temperature (e.g., 0–5°C during acylation to minimize side reactions) .
  • Use anhydrous solvents to prevent hydrolysis of intermediates .

Q. Which characterization techniques are critical for confirming the compound’s structural integrity?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., fluorophenyl protons at δ 7.2–7.4 ppm; oxadiazole carbons at δ 165–170 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+ calculated for C₂₁H₁₈FN₃O₂: 380.1412) .
  • X-ray Crystallography : Resolve crystal packing and intermolecular interactions (e.g., N–H···O hydrogen bonds stabilizing the acetamide group) .

Q. How is preliminary biological activity screening conducted for this compound?

  • Methodological Answer :
  • In vitro Assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, with IC₅₀ values calculated via nonlinear regression .
  • Antimicrobial Screening : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Dose-Response Curves : Use concentrations ranging from 1 nM to 100 µM to establish efficacy thresholds .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target affinity?

  • Methodological Answer :
  • Analog Synthesis : Modify substituents on the tetrahydronaphthalene ring (e.g., introduce electron-withdrawing groups like -NO₂ to enhance binding to hydrophobic enzyme pockets) .
  • Biological Testing : Compare IC₅₀ values of analogs against a control (e.g., parent compound) to identify critical pharmacophores.
    Example SAR Table :
Analog SubstituentIC₅₀ (µM, MCF-7)LogP
-H (Parent)12.53.2
-NO₂6.83.8
-OCH₃18.32.9
Data adapted from similar oxadiazole derivatives .

Q. What computational strategies are effective for predicting binding modes with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina with protein structures (e.g., EGFR kinase, PDB ID: 1M17) to simulate ligand-receptor interactions .
  • MD Simulations : Run 100 ns trajectories in GROMACS to assess complex stability (e.g., RMSD < 2.0 Å indicates stable binding) .
  • Free Energy Calculations : Apply MM-PBSA to estimate binding free energy (ΔG < −30 kcal/mol suggests high affinity) .

Q. How can contradictory data in biological assays be resolved?

  • Methodological Answer :
  • Dose Replication : Repeat assays in triplicate with fresh compound batches to rule out degradation .
  • Orthogonal Assays : Validate antiproliferative activity via clonogenic assays if MTT results are inconsistent .
  • Meta-Analysis : Compare results with structurally similar compounds (e.g., fluorophenyl-oxadiazole hybrids) to identify trends .

Methodological Challenges and Solutions

Q. What are common pitfalls in crystallizing this compound, and how are they addressed?

  • Methodological Answer :
  • Challenge : Poor crystal growth due to flexible tetrahydronaphthalene moiety.
  • Solution : Use slow evaporation with mixed solvents (e.g., CH₂Cl₂:EtOAc, 1:1) and seed crystals from analogous structures .

Q. How is reaction scalability optimized for multi-gram synthesis?

  • Methodological Answer :
  • Catalyst Screening : Replace EDC·HCl with polymer-supported carbodiimide for easier purification .
  • Flow Chemistry : Implement continuous-flow reactors to enhance oxadiazole cyclization efficiency (yield improvement: 65% → 82%) .

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